(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
Descripción general
Descripción
This section focuses on the chemical compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, exploring its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide's synthesis involves complex organic reactions. While specific synthesis routes for this compound were not directly found, a related study on the dimeric structure and hydrogen bonds in 2-N-ethylamino-5-metyl-4-nitro-pyridine provides insights into similar nitro-compound synthesis methods, involving XRD, IR, Raman methods, and DFT calculations (Lorenc, 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-N-ethylamino-5-metyl-4-nitro-pyridine, showcases a triclinic and centrosymmetric crystal structure, which could provide insights into the potential crystalline nature of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. Dimers linked by intermolecular NH⋯N hydrogen bonds system indicate a stable crystalline structure with potential for similar bonding in the target compound (Lorenc, 2012).
Chemical Reactions and Properties
The compound's nitro group suggests reactivity characteristic of nitro compounds, such as reduction reactions and potential for forming amines. However, specific reactions involving (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide require more detailed chemical studies for accurate description.
Physical Properties Analysis
While specific physical properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide were not available, related compounds with nitro groups and complex molecular structures typically exhibit distinct absorption spectra and crystalline properties that can be analyzed using spectroscopic and XRD methods.
Chemical Properties Analysis
The presence of an hydroxyimino group alongside a nitro group in (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide suggests it could participate in a range of chemical reactions, including nucleophilic addition or substitution, and potentially exhibit unique electrochemical properties.
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride
This section delves into 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride, exploring its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
For the synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride, a study on the dehydrative condensation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid reveals methods that could be relevant for introducing trifluoromethyl groups into aromatic compounds (Wang, Lu, & Ishihara, 2018).
Molecular Structure Analysis
The fluorinated polyimides derived from aromatic diamines, including those with trifluoromethyl groups, provide insights into the molecular structure and solubility characteristics relevant to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride, suggesting high organosolubility and potential for forming strong, flexible films (Yin et al., 2005).
Aplicaciones Científicas De Investigación
Nitric Oxide Release and Vasorelaxant Effects
Compounds structurally related to "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide" have been synthesized and evaluated for their ability to spontaneously release nitric oxide (NO) in solution. For example, FR144420 and FK409 are compounds that release NO spontaneously, with implications for vasorelaxation and blood pressure modulation. FR144420 has been identified for its potential in providing a longer duration of effects in vivo compared to FK409, suggesting a controlled and sustained NO release mechanism which is critical for therapeutic applications in cardiovascular diseases (Kita et al., 1995).
Cardiovascular Disease Treatment
Research on NO-releasing compounds, including FK409, has demonstrated their significant vasorelaxant effect, potentially making them useful for treating cardiovascular diseases. These studies highlight the potential of NO donors in causing arterial vasodilation and hypotensive effects, showcasing their utility in managing conditions related to vascular function and blood pressure (Hiroaki et al., 1991).
Antioxidant and Cell Protective Activities
The kinetics of NO release from similar compounds and their effects on cell viability suggest a nuanced role in cellular protection and oxidative stress modulation. By adjusting the NO release rate, these compounds can either induce cell death or protect against oxidative damage, indicating their potential in therapeutic contexts where controlled NO release is beneficial (Yamamoto et al., 2000).
Antiplatelet and Antithrombotic Activities
The spontaneous NO release from these compounds also has implications for antiplatelet and antithrombotic therapies. By inhibiting platelet aggregation and suppressing thrombus formation, these NO donors could be utilized in the prevention of cardiovascular events, offering a novel approach to antithrombotic therapy (Kita et al., 1994).
Propiedades
IUPAC Name |
(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAGXDHQGXUDDX-AGLLBGTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C(=N/O)\C(=O)N)/C(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048167 | |
Record name | FR 409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide | |
CAS RN |
138472-01-2, 163180-49-2 | |
Record name | FR 409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.